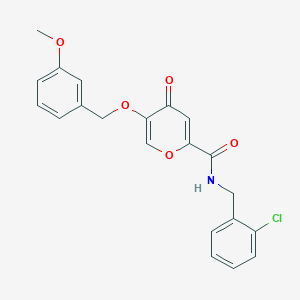

N-(2-chlorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Descripción

N-(2-chlorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule featuring a 4-oxo-4H-pyran scaffold substituted with a carboxamide group at position 2, a 3-methoxybenzyloxy group at position 5, and a 2-chlorobenzyl moiety on the carboxamide nitrogen.

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO5/c1-26-16-7-4-5-14(9-16)12-27-20-13-28-19(10-18(20)24)21(25)23-11-15-6-2-3-8-17(15)22/h2-10,13H,11-12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJLTZSFLINZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: This step involves the reaction of the pyran intermediate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment of the Methoxybenzyl Group: The final step involves the reaction of the intermediate with 3-methoxybenzyl bromide under similar basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chlorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Key activities include:

- Antimicrobial Properties : Research indicates that compounds similar to N-(2-chlorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyran compounds have shown inhibition zones comparable to standard antibiotics like ampicillin when tested against strains such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Compounds in the pyran class have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Anticancer Potential : Some studies suggest that derivatives of this compound may possess anticancer properties, targeting specific cancer cell lines and inhibiting their growth .

Case Studies

Several case studies highlight the applications and efficacy of compounds related to this compound:

Mecanismo De Acción

The mechanism of action of N-(2-chlorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering protein-protein interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Solubility and Binding :

- The 2-chlorobenzyl group in the target compound likely enhances lipophilicity compared to the 4-methoxybenzyl analog . This could improve membrane permeability but may reduce aqueous solubility.

- The 3-methoxybenzyloxy group, common to both pyran derivatives, may facilitate interactions with aromatic residues in enzyme active sites, as seen in the BuChE inhibitor from .

Scaffold-Dependent Activity :

- Pyran-based compounds (e.g., the target and its 4-methoxy analog) are structurally distinct from pyrimidine-thiophene hybrids () but share functional groups (e.g., carboxamides) that influence target binding .

- The BuChE inhibitor () employs a pentanamide-triazole scaffold but retains the 3-methoxybenzyl group, suggesting this moiety is critical for BuChE affinity .

Further assays are required to validate this hypothesis .

Actividad Biológica

N-(2-chlorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including antimicrobial, anticancer, and neuroprotective effects, along with structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₃

- Molecular Weight : 353.81 g/mol

- CAS Number : 922082-03-9

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The focus has been on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Key Findings:

- Inhibition Zones : The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

- MIC Values : The MIC values ranged from 0.5 to 1.0 μg/mL for different bacterial strains, indicating potent activity.

- Biofilm Formation : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

Case Study:

In a study assessing its effects on human cancer cell lines, the compound demonstrated:

- Cytotoxicity : IC₅₀ values were determined to be less than 10 μM across multiple cell lines, indicating strong cytotoxic effects.

- Mechanism of Action : The compound was found to induce apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases.

Findings:

- Cholinesterase Inhibition : The compound showed significant inhibition of acetylcholinesterase (AChE) with an IC₅₀ value of 0.12 μM, suggesting potential benefits in treating Alzheimer’s disease.

- Oxidative Stress Reduction : In cellular models, it reduced oxidative stress markers significantly, indicating a protective effect against neuronal damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Substituent | Effect on Activity |

|---|---|

| 2-Chlorobenzyl | Enhances antimicrobial activity |

| 3-Methoxybenzyl | Contributes to neuroprotective effects |

| Carboxamide Group | Essential for cytotoxicity in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.